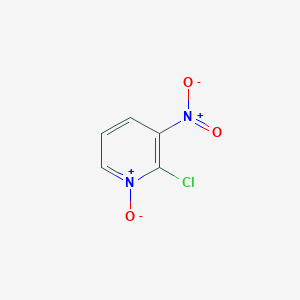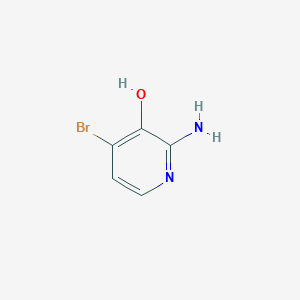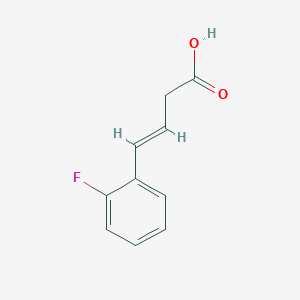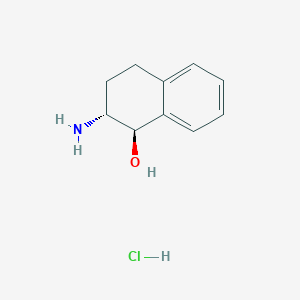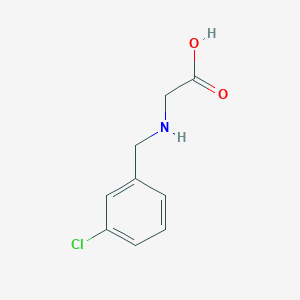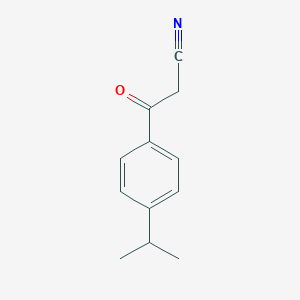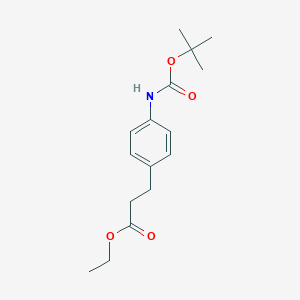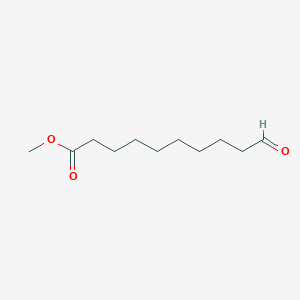
5,6-Dimethylmorpholine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethylmorpholine-2,3-dione (DMD) is a chemical compound that has been widely used in scientific research. It is a cyclic imide that is commonly used as a reagent for the synthesis of various organic compounds. DMD is a versatile compound that has found numerous applications in the fields of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethylmorpholine-2,3-dione is not fully understood. However, it is known to act as a nucleophile in organic reactions, which allows it to react with electrophilic compounds. 5,6-Dimethylmorpholine-2,3-dione is also known to participate in the formation of hydrogen bonds, which can influence its reactivity and selectivity in organic reactions.
Efectos Bioquímicos Y Fisiológicos
5,6-Dimethylmorpholine-2,3-dione has been shown to have various biochemical and physiological effects. It has been reported to have antitumor, antibacterial, and antiviral activities. 5,6-Dimethylmorpholine-2,3-dione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. In addition, 5,6-Dimethylmorpholine-2,3-dione has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-Dimethylmorpholine-2,3-dione has several advantages for use in lab experiments. It is a stable and readily available compound that is easy to handle and store. 5,6-Dimethylmorpholine-2,3-dione is also a versatile reagent that can be used in a wide range of organic reactions. However, 5,6-Dimethylmorpholine-2,3-dione has some limitations for use in lab experiments. It can be toxic and corrosive, and it may react with certain compounds in unexpected ways. Therefore, it is important to handle 5,6-Dimethylmorpholine-2,3-dione with care and to use appropriate safety precautions.
Direcciones Futuras
There are several future directions for research on 5,6-Dimethylmorpholine-2,3-dione. One area of interest is the development of new synthetic methods for 5,6-Dimethylmorpholine-2,3-dione and its derivatives. Another area of interest is the investigation of the biological activity and mechanism of action of 5,6-Dimethylmorpholine-2,3-dione. Additionally, 5,6-Dimethylmorpholine-2,3-dione may have potential applications in the development of new drugs and materials. Further research is needed to fully understand the potential of 5,6-Dimethylmorpholine-2,3-dione in these areas.
Conclusion:
In conclusion, 5,6-Dimethylmorpholine-2,3-dione is a versatile compound that has found numerous applications in scientific research. It is a stable and readily available compound that is easy to handle and store. 5,6-Dimethylmorpholine-2,3-dione has various biochemical and physiological effects, and it may have potential applications in the development of new drugs and materials. Further research is needed to fully understand the potential of 5,6-Dimethylmorpholine-2,3-dione in these areas.
Métodos De Síntesis
5,6-Dimethylmorpholine-2,3-dione can be synthesized by the reaction of dimethylamine with maleic anhydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 5,6-Dimethylmorpholine-2,3-dione. The synthesis of 5,6-Dimethylmorpholine-2,3-dione is simple, efficient, and cost-effective, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
5,6-Dimethylmorpholine-2,3-dione has been used in various scientific research applications. It is commonly used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials. 5,6-Dimethylmorpholine-2,3-dione is also used as a catalyst in organic reactions, such as the Michael addition and the Diels-Alder reaction. In addition, 5,6-Dimethylmorpholine-2,3-dione has been used as a building block for the synthesis of biologically active compounds, such as amino acids and peptides.
Propiedades
Número CAS |
198221-04-4 |
|---|---|
Nombre del producto |
5,6-Dimethylmorpholine-2,3-dione |
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
5,6-dimethylmorpholine-2,3-dione |
InChI |
InChI=1S/C6H9NO3/c1-3-4(2)10-6(9)5(8)7-3/h3-4H,1-2H3,(H,7,8) |
Clave InChI |
RVXHYESVPAJQTO-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)C(=O)N1)C |
SMILES canónico |
CC1C(OC(=O)C(=O)N1)C |
Sinónimos |
2,3-Morpholinedione, 5,6-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)
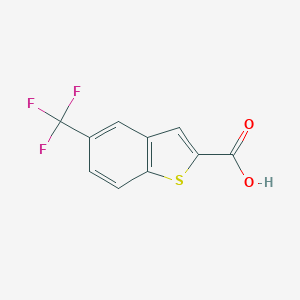
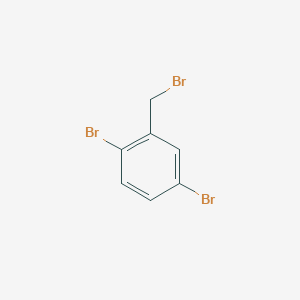

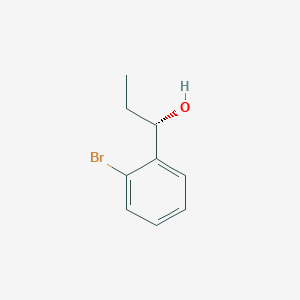
![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)
